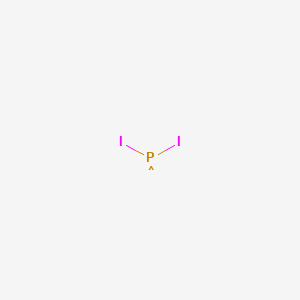
Diiodophosphanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodophosphanyl, also known as this compound(diiodo)phosphane, is a chemical compound with the formula PI2. It is a phosphorus compound that contains iodine atoms. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
The synthesis of diiodophosphanyl typically involves the reaction of phosphorus triiodide (PI3) with a reducing agent. One common method is the reduction of phosphorus triiodide with a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Chemical Reactions Analysis
Diiodophosphanyl undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds. For example, it can react with oxygen to form phosphorus oxides.
Reduction: It can be reduced further to form lower oxidation state phosphorus compounds.
Substitution: this compound can undergo substitution reactions where the iodine atoms are replaced by other substituents. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce phosphorus pentoxide (P2O5), while substitution with a halogenating agent can produce other halophosphanyl compounds.
Scientific Research Applications
Diiodophosphanyl has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: Research into the biological activity of phosphorus compounds often involves this compound as a starting material or intermediate.
Medicine: While not directly used in medicine, this compound derivatives are studied for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of diiodophosphanyl involves its ability to act as a nucleophile or electrophile in chemical reactions. Its reactivity is primarily due to the presence of the phosphorus atom, which can form bonds with various other elements. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Diiodophosphanyl can be compared with other similar phosphorus-iodine compounds, such as diphosphorus tetraiodide (P2I4). While both compounds contain phosphorus and iodine, this compound is unique in its specific reactivity and applications. Diphosphorus tetraiodide, for example, has different chemical properties and is used in different types of reactions.
Similar compounds include:
- Diphosphorus tetraiodide (P2I4)
- Phosphorus triiodide (PI3)
- Phosphorus pentaiodide (PI5)
Each of these compounds has its own unique set of properties and applications, making this compound a distinct and valuable compound in the field of chemistry.
Properties
Molecular Formula |
I2P |
|---|---|
Molecular Weight |
284.7827 g/mol |
InChI |
InChI=1S/I2P/c1-3-2 |
InChI Key |
KQLJYKLDCBCGEN-UHFFFAOYSA-N |
Canonical SMILES |
[P](I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















